4-(Morpholin-3-yl)benzonitrile
Description
4-(Morpholin-3-yl)benzonitrile is a benzonitrile derivative featuring a morpholine ring substituted at the benzene ring's para-position. The morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-morpholin-3-ylbenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-14-6-5-13-11/h1-4,11,13H,5-6,8H2 |
InChI Key |
RNSGFVSOIDPHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-3-yl)benzonitrile typically involves the reaction of morpholine with 4-chlorobenzonitrile under reflux conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide, which helps in the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for 4-(Morpholin-3-yl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
4-(Morpholin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-3-yl)benzonitrile involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, particularly targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson’s disease . The compound binds to the kinase domain, inhibiting its activity and thereby modulating downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include benzonitrile derivatives with morpholine, trifluoromethyl, oxazole, or triazole substituents. The substituent position (e.g., morpholin-3-yl vs. morpholin-4-yl) and electronic nature significantly influence physicochemical and biological properties.
Table 1: Structural Comparison of Selected Benzonitrile Derivatives
Physicochemical Properties
Morpholine substituents enhance solubility and modulate intermolecular interactions. For example:
- 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile exhibits C-H⋯F and C-H⋯O hydrogen bonds, forming parallel molecular chains in its crystal structure .
- 4-formyl-3-methoxy-benzonitrile has a density of 1.18 g/cm³ and a boiling point of 318.2°C, reflecting the influence of polar groups like formyl and methoxy .
Table 2: Physicochemical Properties
Nonlinear Optical (NLO) Properties
Benzonitrile derivatives with extended π-systems exhibit high NLO efficiency. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
